Ethyl 2,4-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

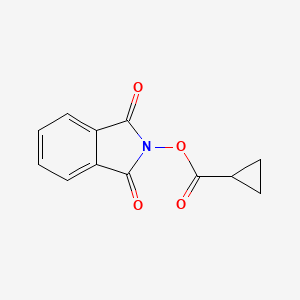

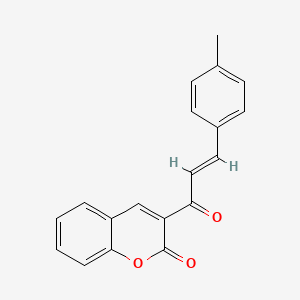

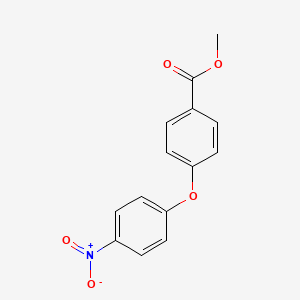

Ethyl 2,4-dimethoxybenzoate is an ethyl ester of 2,4-dimethoxybenzoic acid . It’s used for research and development purposes .

Molecular Structure Analysis

The molecular formula of Ethyl 2,4-dimethoxybenzoate is C11H14O4 . The molecular weight is 210.23 . More detailed structural information may be available in specialized chemical databases .

Aplicaciones Científicas De Investigación

Solubility Studies

Ethyl 2,4-dimethoxybenzoate's close relative, 2,4-dimethoxybenzoic acid, has been studied for its solubility characteristics in various organic solvents. Research by Tian et al. (2015) demonstrated that rising temperatures lead to increased solubility of 2,4-dimethoxybenzoic acid in selected solvents. This study provides insights into the solubility behavior of similar compounds, which can be crucial for industrial and pharmaceutical applications.

Chemical Synthesis and Analysis

The synthesis and analysis of compounds closely related to Ethyl 2,4-dimethoxybenzoate have been documented. For instance, Khan et al. (2012) conducted a study on Ethyl 2,6-Dimethoxybenzoate, detailing the process of its synthesis and structural analysis through spectroscopic and X-ray crystallographic methods. Such research is vital in understanding the properties and potential applications of similar ethyl dimethoxybenzoates.

Synthesis of Specific Derivatives

Research also extends to the synthesis of specific derivatives of Ethyl 2,4-dimethoxybenzoate. Bartlett et al. (1983) investigated the synthesis and deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, which is crucial for developing various chemical compounds and understanding chemical reactions involving Ethyl 2,4-dimethoxybenzoate.

Applications in Polymer Science

In the field of polymer science, studies such as the one by Schnell et al. (1998) have explored hydrogen bonding in benzoxazine dimers. These investigations are significant for understanding the properties of polymers and designing new materials with desired characteristics.

Antimicrobial Activity

Research on derivatives of Ethyl 2,4-dimethoxybenzoate has shown potential in antimicrobial activity. Mohana (2013) conducted a study on the synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles and their antimicrobial activity, indicating the relevance of these compounds in developing new antibiotics or antimicrobial agents.

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

Ethyl 2,4-dimethoxybenzoate may potentially influence various biochemical pathways. The specific pathways affected by ethyl 2,4-dimethoxybenzoate and their downstream effects are currently unknown

Action Environment

The action, efficacy, and stability of Ethyl 2,4-dimethoxybenzoate can be influenced by various environmental factors . These factors could include temperature, pH, and the presence of other chemical compounds.

Propiedades

IUPAC Name |

ethyl 2,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITNTFQLHYWLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dimethoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2560386.png)

![1,4-Diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B2560389.png)

![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)

![2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2560395.png)